4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C18H16ClN3OS and a molecular weight of 357.865 g/mol . This compound is known for its unique structure, which combines a methoxybenzaldehyde moiety with a thiazolyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone typically involves the reaction of 4-methoxybenzaldehyde with 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or chlorophenyl groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone: This compound has a similar structure but lacks the methyl group on the thiazole ring, which can affect its chemical properties and biological activities.
Benzaldehyde derivatives: Compounds like 4-methoxybenzaldehyde and other benzaldehyde derivatives share similar chemical reactivity but differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a hydrazone linkage between 4-methoxybenzaldehyde and a thiazole derivative. The structural formula can be represented as follows:
This structure is significant as it combines functional groups known for diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of 4-methoxybenzaldehyde exhibit notable antibacterial properties. For instance, the related compound 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) demonstrated moderate antibacterial activity against various strains of Salmonella, with Minimum Inhibitory Concentrations (MICs) ranging from 64 to 128 μg/mL .
Table 1: Antibacterial Activity of MBT Against Salmonella Strains
Strain | MIC (μg/mL) |
---|---|
Salmonella typhi (ATCC 6539) | 64 |
Salmonella paratyphi A | 64 |
Salmonella paratyphi B | 128 |
Salmonella typhimurium | 64 |
This suggests that the thiazole moiety may enhance the antibacterial efficacy of the hydrazone derivative.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds derived from 4-methoxybenzaldehyde has also been documented. Thiazole derivatives are known to exhibit anti-inflammatory properties through various mechanisms, potentially involving the inhibition of pro-inflammatory cytokines .
Anticancer Activity
Thiazole-containing compounds have shown promise as anticancer agents. For example, some thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines with IC50 values indicating significant activity . The presence of electron-donating groups like methoxy on the phenyl ring may enhance this activity.
Table 2: Anticancer Activity of Thiazole Derivatives
Compound ID | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
Compound 1 | A-431 | <1.98 |
Compound 2 | Bcl-2 Jurkat | <1.61 |
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives related to 4-methoxybenzaldehyde:
- Synthesis and Characterization : A study synthesized MBT from 4-methoxybenzaldehyde and characterized it using IR and NMR spectroscopy, confirming its structure and purity .
- Biological Evaluation : The synthesized MBT was tested for antibacterial activity against multiple strains of Salmonella, showing promising results that warrant further investigation for drug development .
- Molecular Docking Studies : Recent research has utilized molecular docking to predict interactions between thiazole derivatives and biological targets such as viral proteases, indicating potential antiviral properties .
Properties
Molecular Formula |
C18H16ClN3OS |
---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-17(14-5-7-15(19)8-6-14)21-18(24-12)22-20-11-13-3-9-16(23-2)10-4-13/h3-11H,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
VWSJEJDKOUDGMB-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.